Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)-
Description
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- (CAS 5464-83-5), is a phenolic derivative characterized by a central phenol ring substituted with a methyl group at the para position (C4) and two 4-morpholinylmethyl groups at the ortho positions (C2 and C6). Its molecular formula is C₁₇H₂₆N₂O₃ (molar mass: 306.4 g/mol) . Morpholinylmethyl substituents introduce electron-rich, polar heterocycles that enhance solubility in polar solvents compared to lipophilic analogs like 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me).
Properties
IUPAC Name |
4-methyl-2,6-bis(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14-10-15(12-18-2-6-21-7-3-18)17(20)16(11-14)13-19-4-8-22-9-5-19/h10-11,20H,2-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYNTJBSPQRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282916 | |
| Record name | Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140215-97-0 | |
| Record name | Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- typically involves the reaction of 4-methylphenol with formaldehyde and morpholine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development
- Antioxidant Properties
-
Polymer Chemistry
- The compound can serve as a building block in the synthesis of advanced polymers. Its structure allows for the development of materials with enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.
Industrial Applications
- Cosmetics and Personal Care
- Agricultural Chemicals
-
Material Science
- In material science, this phenolic compound is being explored for use in the production of epoxy resins and other thermosetting plastics, contributing to the development of durable materials with specific functional properties.
Case Study 1: TRPM8 Antagonism
A recent study highlighted the effectiveness of 4-methyl-2,6-bis(4-morpholinylmethyl)- in inhibiting TRPM8 channels in vitro. This research suggests that the compound could be beneficial in managing pain associated with neuropathic conditions .
Case Study 2: Antioxidant Activity
Research conducted on various phenolic compounds demonstrated that 4-methyl-2,6-bis(4-morpholinylmethyl)- exhibited significant antioxidant activity compared to other standard antioxidants. This finding supports its potential application in nutraceuticals aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the morpholinylmethyl groups can enhance its solubility and bioavailability. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-2,6-Bis(1-Phenylethyl)Phenol (KTH-13-Me)
- Structure : Methyl group at C4; phenylethyl groups at C2/C4.
- Activity : Exhibits potent anticancer activity with IC₅₀ values of 34.48–53.37 μM against MDA-MB-231 (breast cancer), C6 glioma, and HCT-15 (colon cancer) cells. Mechanisms include caspase-3/9 activation, Bcl-2 suppression, and inhibition of Src/STAT3 signaling .
4-Isopropyl-2,6-Bis(1-Phenylethyl)Phenol (KTH-13)
- Structure : Isopropyl group at C4; phenylethyl groups at C2/C5.
- Activity : Parent compound of KTH-13-Me, isolated from Cordyceps bassiana. Shows apoptosis-inducing effects but lower potency than KTH-13-Me .
- Key Difference : Bulkier isopropyl group at C4 may sterically hinder interactions with cellular targets compared to the methyl group in KTH-13-Me or morpholinylmethyl groups in the target compound.
4-tert-Butyl-2,6-Bis(Thiomorpholin-4-Ylmethyl)Phenol
- Structure : tert-Butyl group at C4; thiomorpholinylmethyl groups at C2/C6.
- Activity : Synthesized for structural exploration, but anticancer activity data are unavailable. Thiomorpholine introduces sulfur atoms, which may alter redox properties or metal-binding affinity compared to morpholine .
2,4-Bis(1-Phenylethyl)Phenol
- Structure : Phenylethyl groups at C2/C4; unsubstituted C6.
- Activity : Found in Clerodendrum thomsoniae extracts, exhibits cytotoxicity (IC₅₀ = 17.33 μg/mL in MCF-7 cells). Highlights the importance of substituent position for activity .
Butylated Hydroxytoluene (BHT: 4-Methyl-2,6-Bis(2-Methyl-2-Propanyl)Phenol)
- Structure : Methyl group at C4; tert-butyl groups at C2/C6.
- Demonstrates how tert-butyl substituents favor radical scavenging over apoptotic pathways .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Morpholinylmethyl vs.
- Methyl vs. Isopropyl/tert-Butyl : Smaller C4 substituents (methyl) minimize steric hindrance, possibly enhancing target binding compared to bulkier groups .
Solubility and Pharmacokinetics
- KTH-13-Me : Low aqueous solubility due to aromatic phenylethyl groups; may require formulation aids for drug delivery.
- Target Compound: Morpholinylmethyl groups improve solubility in polar solvents (e.g., DMSO, ethanol), enhancing bioavailability .
Biological Activity
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)-, also known by its CAS number 140215-97-0, is a synthetic organic compound characterized by a phenolic structure with two morpholinylmethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an active pharmaceutical ingredient. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- is , with a molecular weight of approximately 306.40 g/mol. The structural features include:
- Phenolic Hydroxyl Group : This group is crucial for biological interactions, allowing for hydrogen bonding with various biological targets.
- Morpholinyl Groups : These substituents enhance solubility and bioavailability, potentially increasing the compound's therapeutic efficacy.
The biological activity of Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic hydroxyl group facilitates binding through hydrogen bonds, while the morpholinyl groups may improve pharmacokinetic properties such as solubility and stability in biological systems .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. The presence of the phenolic hydroxyl group is often linked to such activities due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Studies suggest that phenolic compounds can modulate inflammatory pathways. The inhibition of pro-inflammatory cytokines may be a mechanism through which this compound exerts its effects .
- Kinase Inhibition : Some studies have identified the compound as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which plays a significant role in T cell signaling and immune responses. This inhibition may have therapeutic implications for treating autoimmune diseases and inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of phenolic compounds akin to Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)-:
- Study on Inhibition of Itk : A study demonstrated that compounds inhibiting Itk could potentially treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The findings indicated that these compounds could reduce T cell activation and subsequent cytokine release, which are critical in inflammatory responses .
- Antimicrobial Assessment : Another research focused on phenolic compounds showed that those with similar structures exhibited significant antimicrobial activity against various pathogens. The study concluded that the structural features of these compounds directly influenced their efficacy against microbes .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(Morpholinomethyl)phenol | Structure | One morpholinomethyl group; simpler reactivity |
| Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl) | Structure | Two morpholinyl groups; additional methyl substitution |
| 2-Methoxy-4-Methylphenol | Structure | Lacks morpholinyl groups; different applications |
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains due to membrane disruption |
| Anti-inflammatory | Modulates cytokine release; potential treatment for inflammatory diseases |
| Kinase Inhibition | Inhibits Itk; potential application in autoimmune and respiratory diseases |
Q & A
Advanced Research Question
- Solubility : Morpholinyl groups enhance water solubility via hydrogen bonding, critical for in vitro assays. Compare logP values (e.g., ~3.6 for similar tert-butyl analogs) to assess lipophilicity.
- Bioactivity : Morpholine’s electron-rich nitrogen may improve binding to kinase targets (e.g., STAT3). Test analogs with piperazine or pyrrolidine substitutions to explore structure-activity relationships.
Methodology : Use molecular docking to predict binding affinities and isothermal titration calorimetry (ITC) to measure thermodynamic interactions .
What stability precautions are necessary for storing 4-methyl-2,6-bis(4-morpholinylmethyl)phenol?
Basic Research Question
- Storage Conditions : Keep in airtight containers at 2–8°C in a dry, dark environment. Avoid exposure to strong oxidizers or high temperatures (>40°C), which may degrade morpholine moieties.
- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 6 months) and track impurities using HPLC-UV .
How can contradictions in reported anti-cancer activities of this compound be resolved?
Advanced Research Question
Discrepancies may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231, C6 glioma) to assess tissue-specific effects.
- Experimental Conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free media) and oxygen levels (normoxic vs. hypoxic).
Resolution : Perform meta-analyses of dose-response curves (IC values) and validate findings using 3D tumor spheroid models to mimic in vivo conditions .
What role does this compound play in coordination chemistry or material science?
Advanced Research Question
The morpholinylmethyl groups enable:
- Ligand Design : Chelation of transition metals (e.g., Cu, Zn) for catalytic applications. Characterize complexes via X-ray crystallography and EPR spectroscopy .
- Polymer Synthesis : Use as a crosslinker in thermosetting resins. Test thermal stability via TGA-DSC .
Applications : Explore its use in metal-organic frameworks (MOFs) for drug delivery or sensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
